REACTION_CXSMILES
|
C(#N)C.C([O:8]N=O)(C)(C)C.[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)N.[ClH:19].[CH2:20]1[CH2:30][CH2:29]N2C(=NCCC2)[CH2:22][CH2:21]1>[Cu](Cl)Cl>[Cl:19][CH:21]([C:20](=[O:8])[CH2:30][CH3:29])[CH2:22][C:14]1[CH:16]=[CH:17][CH:18]=[C:12]([Cl:11])[CH:13]=1
|
Name
|
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
333 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction turned warm
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once with 25% aqueous HCl solution
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
|
WASH
|
Details
|
The reaction was washed once with 25% aqueous HCl solution and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC1=CC(=CC=C1)Cl)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 357 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |